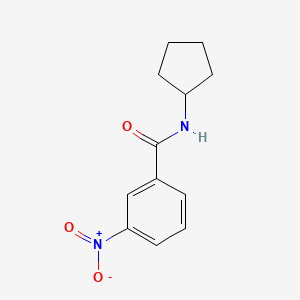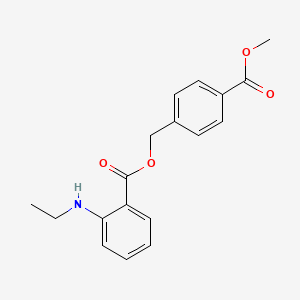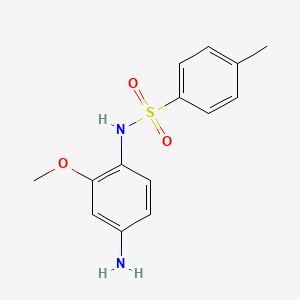![molecular formula C11H15ClFN3S B5867069 N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DFCF-DA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used for imaging and tracking cellular processes in vitro and in vivo.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is based on its ability to bind to intracellular structures and emit fluorescent light upon excitation with light of a specific wavelength. The fluorescence emission of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is dependent on the concentration of reactive oxygen species (ROS) within the cell. When ROS levels increase, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is oxidized and emits a strong fluorescent signal. This property of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been exploited to study oxidative stress and ROS-mediated cellular processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have minimal toxicity and does not interfere with cellular processes. This compound is able to penetrate cell membranes and bind to intracellular structures without affecting their function. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is rapidly oxidized by ROS, which limits its accumulation within cells and reduces the risk of toxicity.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is its ability to penetrate cell membranes and bind to intracellular structures without affecting their function. This compound is also highly sensitive to changes in ROS levels, which makes it a valuable tool for studying oxidative stress and ROS-mediated cellular processes. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has some limitations. This compound is rapidly oxidized by ROS, which limits its accumulation within cells and reduces its usefulness for long-term studies. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is not suitable for studying non-ROS-mediated cellular processes.
将来の方向性
There are several future directions for the use of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in scientific research. One potential application is for the study of ROS-mediated diseases, such as cancer and neurodegenerative disorders. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be used to visualize and track ROS levels within cells and tissues, which could provide valuable insights into the mechanisms underlying these diseases. Another potential application is for the development of new drugs that target ROS-mediated cellular processes. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be used as a screening tool to identify compounds that modulate ROS levels within cells. Finally, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be modified to increase its stability and reduce its susceptibility to oxidation, which would make it more useful for long-term studies.
合成法
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylaminoethanethiol. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has a wide range of applications in scientific research. One of the most common uses of this compound is for imaging and tracking cellular processes in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is a fluorescent dye that is able to penetrate cell membranes and bind to intracellular structures, allowing researchers to visualize and track cellular processes in real-time. This compound has been used to study a variety of cellular processes, including cell division, apoptosis, and protein trafficking.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3S/c1-16(2)6-5-14-11(17)15-8-3-4-10(13)9(12)7-8/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYPSUSYONDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)


![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
